molecular formula C5H5N5S B13685138 5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole

5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole

Cat. No.: B13685138
M. Wt: 167.19 g/mol
InChI Key: WORGEBLLEPMBPV-UHFFFAOYSA-N
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Description

5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a thiazole and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This method is transition-metal-free and is accomplished under mild conditions, making it an efficient and environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole or thiazole rings.

    Substitution: Substitution reactions can occur at the amino group or other positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibitors and other biological interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole is unique due to the presence of both thiazole and triazole rings in its structure. This dual-ring system provides a unique set of chemical properties and reactivity patterns that are not found in compounds with only one of these rings. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

5-(1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H5N5S/c6-5-8-4(9-10-5)3-1-7-2-11-3/h1-2H,(H3,6,8,9,10)

InChI Key

WORGEBLLEPMBPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C2=NC(=NN2)N

Origin of Product

United States

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